5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Overview
Description
This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class . It has a molecular weight of 300.75 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds involves reactions of versatile multidentate ligands with metallic (II) salts . The process can involve the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one core . In each compound, the triazolopyrimidine ligand shows a different and unusual coordination mode .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester under various conditions .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 300.75 .Scientific Research Applications
Antibacterial Activity
1,2,4-Triazole-containing hybrids, including compounds with structures similar to 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride, have been researched for their potential as broad-spectrum antibacterial agents. These compounds exhibit significant activity against various clinically significant bacteria, including drug-resistant strains, by potentially inhibiting critical bacterial enzymes like DNA gyrase and topoisomerase IV, and may offer novel therapeutic strategies for combating bacterial infections (Li & Zhang, 2021).
Antidepressant and Anxiolytic Effects
Compounds containing piperazine and triazolo[1,5-a]pyrimidin structures have been investigated for their effects on central nervous system receptors, particularly serotonin receptors, which are key targets in the treatment of depression and anxiety. These compounds may exhibit antidepressant and anxiolytic activities by modulating the serotonin system, making them potential candidates for the development of new therapeutic agents for mood disorders (Wang et al., 2019).
DNA Interaction and Potential Anticancer Activity
Compounds related to 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride, such as minor groove binders, have been shown to have strong affinity for the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This interaction suggests potential applications in the development of anticancer agents, as these compounds could interfere with cancer cell DNA replication and transcription processes (Issar & Kakkar, 2013).
Antiviral Potential
Triazolo[1,5-a]pyrimidine derivatives have been explored for their antiviral properties, particularly against RNA viruses. Computational studies have suggested that some of these compounds could inhibit viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of viruses like SARS-CoV-2. This highlights the potential of such compounds in the development of antiviral drugs, especially in the context of ongoing global health challenges posed by viral outbreaks (Karthic et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2.ClH/c1-19-7-8-6-9(18)17-10(13-8)14-11(15-17)16-4-2-12-3-5-16;/h6,12H,2-5,7H2,1H3,(H,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHISYNXDKSJCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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